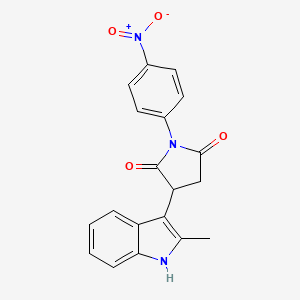
Diethyl 2-(decane-1-sulfonyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(decane-1-sulfonyl)butanedioate is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a decane chain and a butanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(decane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The sulfonyl group is introduced through a sulfonation reaction, where decane is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperatures ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(decane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(decane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(decane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-(dodecane-1-sulfonyl)butanedioate: Similar structure but with a longer alkyl chain.
Diethyl succinate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Propriétés
Numéro CAS |
60713-26-0 |
|---|---|
Formule moléculaire |
C18H34O6S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
diethyl 2-decylsulfonylbutanedioate |
InChI |
InChI=1S/C18H34O6S/c1-4-7-8-9-10-11-12-13-14-25(21,22)16(18(20)24-6-3)15-17(19)23-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
RLIMSTQJKVJEJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)




